molecular formula C13H22FNO4 B1532131 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate CAS No. 1241725-68-7

1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

Cat. No.: B1532131
CAS No.: 1241725-68-7
M. Wt: 275.32 g/mol
InChI Key: XNYADNWONFVCIM-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H22FNO4 It is characterized by the presence of a piperidine ring substituted with tert-butyl, ethyl, and fluorine groups, along with two ester functionalities

Preparation Methods

The synthesis of 1-tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, ethyl, and fluorine groups are introduced through substitution reactions using reagents such as tert-butyl chloride, ethyl bromide, and fluorinating agents.

    Esterification: The ester functionalities are introduced through esterification reactions using carboxylic acids and alcohols under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester positions, leading to the formation of new derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and ester groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate can be compared with similar compounds such as:

    1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar piperidine ring structure but differs in the position and type of substituents.

    5-Fluoro-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester: This compound shares the same core structure but may have different reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5-fluoropiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-5-18-11(16)9-6-10(14)8-15(7-9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYADNWONFVCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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